

Historical context of Tetrabromocatechol discovery and use

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Compound of Interest		
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Tetrabromocatechol: A Historical and Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabromocatechol, a halogenated derivative of catechol, has a history rooted in early 20th-century organic chemistry. Initially synthesized through the direct bromination of catechol, its journey has evolved from a subject of early chemical synthesis studies to a compound of interest in modern research, particularly as a pharmaceutical intermediate and a tool for studying the biological effects of brominated aromatic compounds. This technical guide provides a comprehensive overview of the historical context of **Tetrabromocatechol**'s discovery and use, detailed experimental protocols for its synthesis, a summary of its key quantitative data, and an exploration of its role as an uncoupler of oxidative phosphorylation, a significant aspect of its biological activity.

Historical Context

The first documented synthesis of brominated catechols dates back to the late 19th and early 20th centuries. While the exact date of the first synthesis of **Tetrabromocatechol** is not definitively cited in readily available literature, early work on the bromination of catechol laid the foundation for its discovery. A notable publication by Moritz Kohn in 1951 discusses the history



of catechol bromination, referencing earlier work by Cousin in 1898 and German patents from 1909 that described the preparation of di- and tri-brominated catechols.[1] This body of research demonstrates that the exhaustive bromination of the catechol ring to produce **Tetrabromocatechol** was a logical extension of these early investigations into the reactivity of catechol with bromine.

Initially, the interest in **Tetrabromocatechol** was primarily from a chemical standpoint, exploring the effects of multiple halogen substitutions on the properties and reactivity of the catechol scaffold. Over time, its potential applications in other scientific domains began to be recognized.

Modern Applications

In contemporary research, **Tetrabromocatechol** is primarily utilized as a pharmaceutical intermediate.[2][3] Its highly functionalized structure, featuring reactive hydroxyl groups and bromine atoms, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The bromine atoms can serve as handles for further chemical modifications, allowing for the construction of diverse molecular architectures.

Beyond its role in synthesis, **Tetrabromocatechol** is employed in environmental and toxicological studies to understand the impact of brominated compounds on biological systems. [4] Its structural similarity to other brominated environmental contaminants makes it a useful model compound for investigating mechanisms of toxicity and bioaccumulation.

Furthermore, research has pointed towards **Tetrabromocatechol**'s potential as an enzyme inhibitor.[5] Its catechol core is a common motif in the active sites of various enzymes, and the presence of bulky, electron-withdrawing bromine atoms can lead to potent and specific inhibition. One of the most significant biological activities identified for **Tetrabromocatechol** is its function as an uncoupler of oxidative phosphorylation.[6][7][8][9]

Quantitative Data

The following table summarizes key quantitative data for **Tetrabromocatechol**:



Property	Value	Source(s)
Molecular Formula	C ₆ H ₂ Br ₄ O ₂	[3][10][11]
Molecular Weight	425.69 g/mol	[2][3][11][12]
CAS Number	488-47-1	[2][3][11][12]
Melting Point	189-193 °C	[2][3]
Appearance	Grey granular product or white to off-white solid	[2]
Solubility	Partly miscible with water	[2][3]
LD50 (mouse, intravenous)	42 mg/kg	

Experimental Protocols Synthesis of Tetrabromocatechol via Bromination of Catechol

The most common method for the synthesis of **Tetrabromocatechol** is the direct bromination of catechol.[4] The following protocol is a representative procedure.

Materials:

- Catechol (1,2-dihydroxybenzene)
- Bromine (Br₂)
- · Glacial acetic acid
- Sodium bisulfite solution (saturated)
- · Distilled water
- · Round-bottom flask
- Dropping funnel



- Magnetic stirrer
- Ice bath
- · Büchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Dissolve a known quantity of catechol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a stoichiometric excess (at least 4 equivalents) of bromine, dissolved in glacial
 acetic acid, to the catechol solution via a dropping funnel with continuous stirring. The
 addition should be done at a rate that maintains the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or other appropriate methods).
- Quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.
- Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude Tetrabromocatechol.
- Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove any remaining acid and salts.
- Dry the crude product.
- Purify the crude **Tetrabromocatechol** by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.



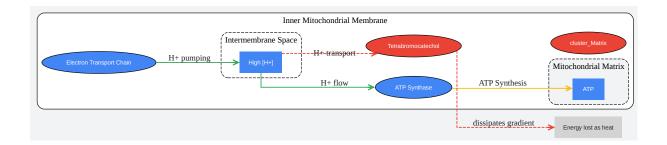
• Characterize the purified product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood as bromine is a highly corrosive and toxic substance. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Signaling Pathway Involvement: Uncoupling of Oxidative Phosphorylation

Tetrabromocatechol acts as an uncoupler of oxidative phosphorylation, a process that is fundamental to cellular energy production.[6][7][8][9] In normal oxidative phosphorylation, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase as protons flow back into the mitochondrial matrix.

Uncouplers like **Tetrabromocatechol** disrupt this process by providing an alternative pathway for protons to re-enter the matrix, bypassing ATP synthase. This dissipates the proton gradient, and the energy that would have been used for ATP synthesis is instead released as heat.



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Uncoupling of oxidative phosphorylation by **Tetrabromocatechol**.



The diagram above illustrates the mechanism of action. The electron transport chain (ETC) actively pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a high proton concentration. Normally, these protons flow back into the matrix through ATP synthase, driving the production of ATP. **Tetrabromocatechol**, however, acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thus dissipating the proton gradient. This uncoupling of electron transport from ATP synthesis leads to a decrease in ATP production and an increase in heat generation.

Conclusion

Tetrabromocatechol, a compound with a rich history in the annals of organic chemistry, continues to be a relevant molecule in modern scientific research. Its utility as a synthetic building block, a tool for toxicological studies, and a modulator of fundamental biological processes like oxidative phosphorylation underscores its versatility. This guide has provided a comprehensive overview of its historical context, practical applications, and key technical data, offering a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further exploration of its interactions with specific biological targets will likely unveil new opportunities for its application in medicine and biotechnology.

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